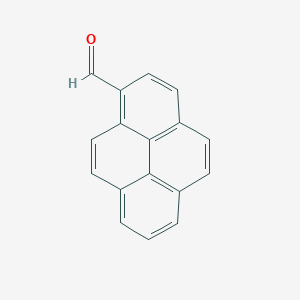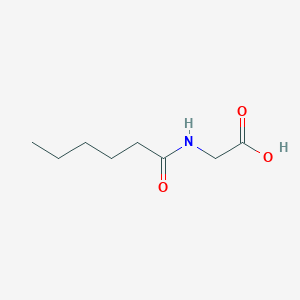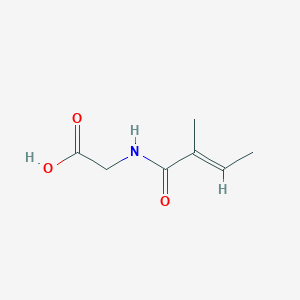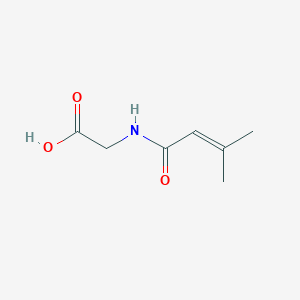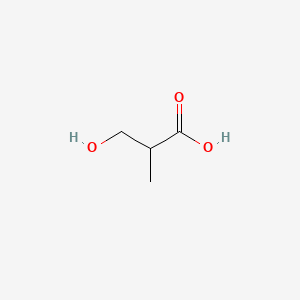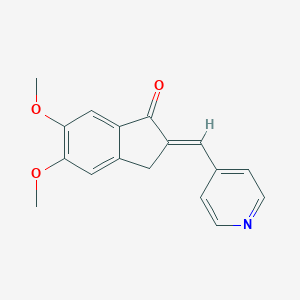
5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one involves a strategic approach based on the aldol condensation reaction between 4-pyridinecarboxaldehyde with 5,6-dimethoxy-1-indanone in the presence of NaOH in an EtOH-H2O solution. This step is followed by N-alkylation reaction of the produced compound with various alkyl halides in polar aprotic solvents such as acetone or acetonitrile under reflux temperature. This method provides a basis for synthesizing a series of derivatives with potential inhibitory activities for acetylcholinesterase and butyrylcholinesterase, indicating its relevance in therapeutic applications, particularly in Alzheimer’s disease treatment (Farrokhi et al., 2019).
Applications De Recherche Scientifique
Alzheimer's Disease Treatment: Derivatives of this compound, specifically 1-alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium halide derivatives, have shown high inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential as treatments for Alzheimer's disease (Farrokhi et al., 2019).
Antibacterial Activity: Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine have exhibited promising antibacterial activity, suggesting their potential as antimicrobial agents (Patel et al., 2018).
Anti-Inflammatory Agent: The unique structure of this compound, particularly its asymmetric unit and envelope conformations, make it a promising candidate for novel anti-inflammatory agents (Zhang et al., 2012).
Synthesis of Key Intermediates: This compound is utilized in the synthesis of key intermediates for drugs like Donepezil hydrochloride, an Alzheimer's disease medication (An, 2006).
Antioxidant and Antihyperglycemic Properties: Some derivatives, such as compounds 5e and 5g, have shown antioxidant and antihyperglycemic properties, making them suitable for applications in pharmaceuticals and nutraceuticals (Kenchappa et al., 2017).
Oral Hypoglycemic Activity: Certain compounds derived from 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one have demonstrated potential oral hypoglycemic activity, with some showing promising results in pharmacological studies (Lahiri & Pathak, 1968).
Catalytic Applications: This compound has been used in various catalytic applications, such as in the hydrogenation process, demonstrating its versatility in chemical synthesis and industrial applications (Jelčić et al., 2013).
Safety And Hazards
The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVQWDLUAIFZKM-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3=CC=NC=C3)/C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468795 | |
| Record name | (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one | |
CAS RN |
4803-74-1 | |
| Record name | (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

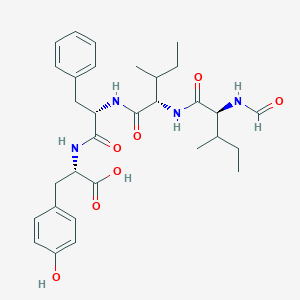
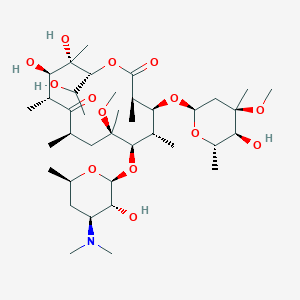
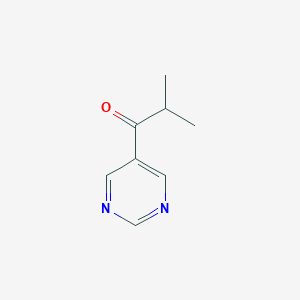
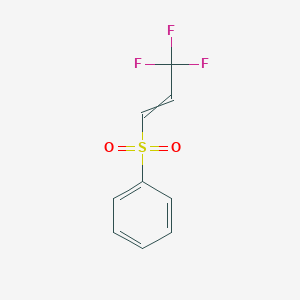
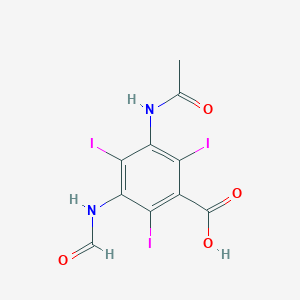
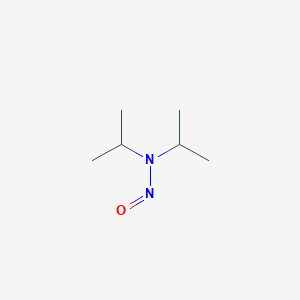
![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)
![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)
